

5-Bromo-2-nitrophenol: A Core Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 5-Bromo-2-nitrophenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitrophenol is a versatile aromatic compound that serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern, featuring a hydroxyl, a nitro group, and a bromine atom, provides multiple reactive sites for a wide range of chemical transformations. This guide explores the chemical properties, synthesis, and significant applications of **5-Bromo-2-nitrophenol** in drug development, with a particular focus on its role as a precursor to bioactive molecules. Detailed experimental protocols and quantitative data are provided to facilitate its practical application in the laboratory.

Introduction

The development of novel therapeutic agents is a cornerstone of modern medicine. A key strategy in drug discovery is the efficient synthesis of complex organic molecules from readily available starting materials. **5-Bromo-2-nitrophenol** has emerged as a valuable building block in medicinal chemistry due to its inherent reactivity and potential for elaboration into diverse molecular scaffolds.^{[1][2]} The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution, while the hydroxyl and bromo substituents offer additional handles for a variety of coupling and functionalization reactions. This technical guide provides a comprehensive overview of the properties and pharmaceutical applications of **5-Bromo-2-nitrophenol**.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of **5-Bromo-2-nitrophenol** is essential for its effective use in synthesis.

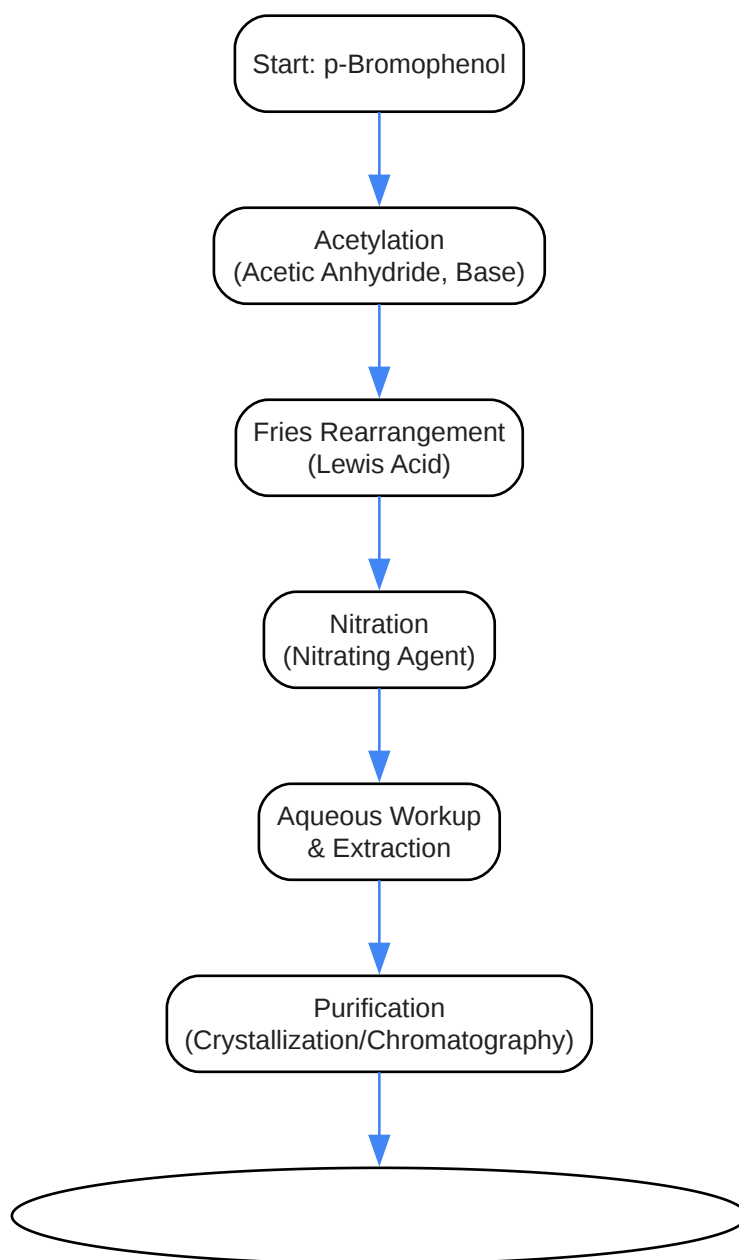
| Property | Value | Reference |
|--|---|-----------|
| Molecular Formula | C ₆ H ₄ BrNO ₃ | [3] |
| Molecular Weight | 218.01 g/mol | [3] |
| CAS Number | 27684-84-0 | [3] |
| Appearance | Pale yellow to yellow crystalline solid | [4] |
| Melting Point | 40-42 °C | |
| Purity | ≥97% | [4] |
| Solubility | Soluble in ethyl acetate and methanol. | |
| ¹ H NMR (CDCl ₃ , 300 MHz) | δ 2.73 (s, 3H), 8.14 (d, J=2.6Hz, 1H), 8.31 (d, J=2.6Hz, 1H), 12.90 (s, 1H) | [5] |

Synthesis of 5-Bromo-2-nitrophenol

While **5-Bromo-2-nitrophenol** is commercially available, understanding its synthesis is crucial for process development and optimization. A common laboratory-scale synthesis involves the nitration of a bromophenol precursor.

General Experimental Workflow for Synthesis

The synthesis of **5-Bromo-2-nitrophenol** from a suitable bromophenol precursor generally follows the workflow depicted below.



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Caption: General workflow for the synthesis of a key Pramlukast intermediate.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-3-nitroacetophenone from p-Bromophenol

This protocol details the synthesis of a key intermediate for the anti-asthma drug Pramlukast, starting from p-bromophenol. This multi-step synthesis highlights the types of transformations relevant to the chemistry of bromophenols.[5]

Materials:

- p-Bromophenol
- Acetic anhydride
- Pyridine (or other suitable base)
- Tetrachloroethylene (solvent)
- Anhydrous Aluminum Chloride (Lewis acid)
- Concentrated Nitric Acid (65%)
- Hydrochloric acid (3.5 M and 3 M)
- Potassium carbonate
- Cold tetrachloroethylene (for washing)

Procedure:

- Acetylation: Dissolve 173 g (1 mol) of p-bromophenol in 690 ml of tetrachloroethylene. Add 138 g (1 mol) of potassium carbonate. Control the temperature at 5 °C and slowly add 107 g (1.04 mol) of acetic anhydride. React for 2.5 hours. After the reaction, slowly add 600 ml of 3.5 M hydrochloric acid and stir for 10 minutes. Separate the layers and collect the lower organic layer containing the acetate of p-bromophenol.
- Fries Rearrangement: Transfer the organic solution to a new reaction flask. At room temperature, add 160 g (1.2 mol) of anhydrous aluminum chloride. Reflux the mixture at 110 °C for 7 hours. After cooling to 80 °C, slowly add 500 ml of 3 M hydrochloric acid. Stir at room temperature for 1 hour, then separate the layers to obtain the lower organic layer containing 5-bromo-2-hydroxyacetophenone.
- Nitration: Transfer the solution from the previous step to another reaction flask. Slowly add 96.9 g of 65% nitric acid (1 mol). React at 75 °C for 2 hours. Cool the system to -10 °C and allow crystallization for 14 hours.

- Purification: Filter the resulting crystals and wash with cold tetrachloroethylene. Dry the product in an oven to obtain 167.2 g of 5-bromo-2-hydroxy-3-nitroacetophenone as a xanthochromatic crystal.

Quantitative Data:

| Parameter | Value |
|---------------|-------|
| Overall Yield | 64.3% |
| Purity | 98.3% |

Application in Pharmaceutical Synthesis: Pranlukast

A significant application of bromo-nitro-hydroxy-aromatic intermediates is in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma.[5] The intermediate, 5-bromo-2-hydroxy-3-nitroacetophenone, is a key building block for constructing the chromone core of Pranlukast.

The Role of 5-Bromo-2-nitrophenol as a Precursor

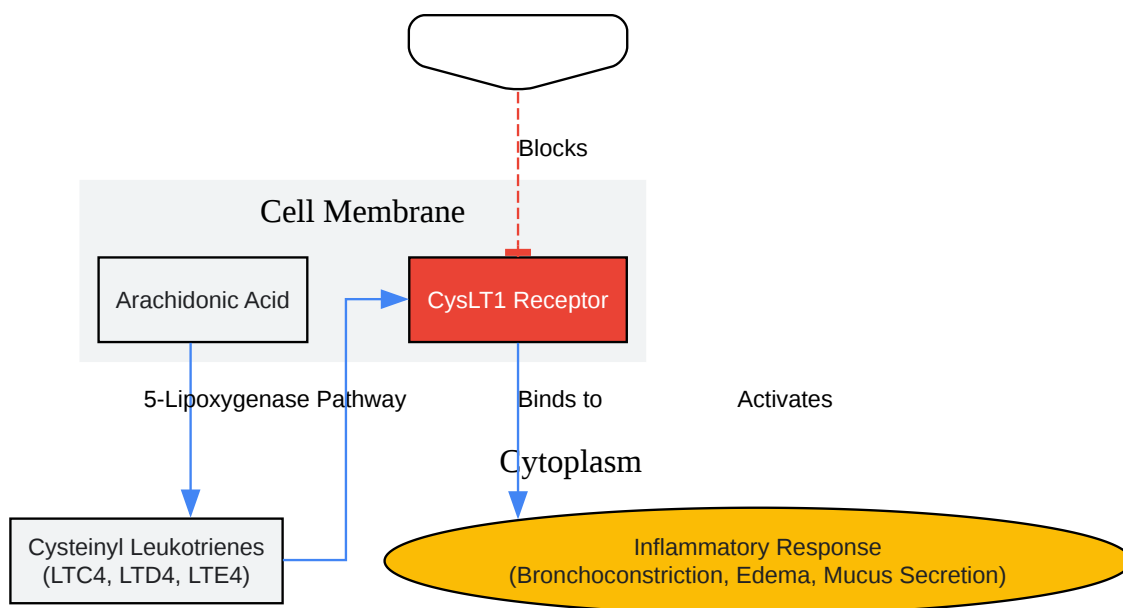
While the provided synthesis starts with p-bromophenol, **5-Bromo-2-nitrophenol** represents a closely related and synthetically valuable precursor. A plausible synthetic route starting from **5-Bromo-2-nitrophenol** to a similar acetophenone intermediate would likely involve the protection of the phenolic hydroxyl group, followed by a suitable C-acylation method to introduce the acetyl group, and subsequent deprotection. The existing nitro and bromo functionalities would be carried through these steps.

Mechanism of Action of Pranlukast and the Leukotriene Signaling Pathway

Pranlukast functions by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). [1][6] Leukotrienes are inflammatory mediators that, upon binding to CysLT1 receptors in the airways, cause bronchoconstriction, airway edema, and increased mucus secretion, all of

which are hallmark features of asthma.[6][7] By blocking this interaction, Pranlukast mitigates these effects, leading to improved asthma control.[6][8]

The leukotriene signaling pathway is a critical component of the inflammatory cascade in asthma.



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Caption: Pranlukast's mechanism of action in the leukotriene signaling pathway.

Safety and Handling

5-Bromo-2-nitrophenol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Bromo-2-nitrophenol is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its utility is exemplified by its role as a potential precursor

for key intermediates in the synthesis of drugs like Pranlukast. The synthetic methodologies and biological context provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical building block. Further exploration of its reactivity will undoubtedly lead to the discovery of new and innovative therapeutic agents.

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